molecular formula C18H19N3O4S B7689293 4-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)-N-phenethylbenzenesulfonamide

4-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)-N-phenethylbenzenesulfonamide

Cat. No. B7689293
M. Wt: 373.4 g/mol
InChI Key: UAINTOQTBWRJBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)-N-phenethylbenzenesulfonamide is a compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have a range of biochemical and physiological effects, making it a promising candidate for further study.

Mechanism of Action

The mechanism of action of 4-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)-N-phenethylbenzenesulfonamide is not yet fully understood. However, it is thought to act as a modulator of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways.
Biochemical and Physiological Effects:
Studies have shown that 4-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)-N-phenethylbenzenesulfonamide has a range of biochemical and physiological effects. These include anti-inflammatory and anti-tumor properties, as well as the ability to modulate immune function and cell proliferation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)-N-phenethylbenzenesulfonamide in lab experiments is its ability to modulate various signaling pathways, making it a useful tool for studying cellular processes. However, one limitation is that the compound may have off-target effects, which could complicate interpretation of results.

Future Directions

There are a number of future directions for research on 4-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)-N-phenethylbenzenesulfonamide. These include further studies on the compound's mechanism of action, as well as investigations into its potential therapeutic applications in various disease states. Additionally, future research could focus on developing more potent and specific analogs of the compound for use in scientific research.

Synthesis Methods

The synthesis of 4-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)-N-phenethylbenzenesulfonamide involves the reaction of a benzene ring with a sulfonamide group and an oxadiazole ring. The reaction is typically carried out using a variety of reagents and catalysts, such as triethylamine and N,N-dimethylformamide.

Scientific Research Applications

4-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)-N-phenethylbenzenesulfonamide has been studied for its potential applications in scientific research. This compound has been found to have a range of biochemical and physiological effects, making it a promising candidate for further study.

properties

IUPAC Name

4-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)-N-(2-phenylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4S/c1-13-20-18(21-25-13)16-12-15(8-9-17(16)24-2)26(22,23)19-11-10-14-6-4-3-5-7-14/h3-9,12,19H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAINTOQTBWRJBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2=C(C=CC(=C2)S(=O)(=O)NCCC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.